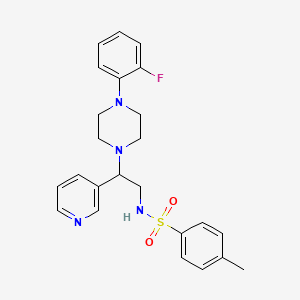

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2S/c1-19-8-10-21(11-9-19)32(30,31)27-18-24(20-5-4-12-26-17-20)29-15-13-28(14-16-29)23-7-3-2-6-22(23)25/h2-12,17,24,27H,13-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLHAZVEYJBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide, often referred to as E155-0351, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and anti-virulence applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

The molecular structure of E155-0351 includes a piperazine moiety, a pyridine ring, and a sulfonamide group. The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 404.49 g/mol |

| Molecular Formula | C24H25FN4O |

| LogP | 2.8565 |

| Polar Surface Area | 40.118 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

E155-0351 has been studied for its inhibitory effects on various protein targets, particularly kinases involved in cancer progression. Notably, it exhibits activity against focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in several carcinomas. In vitro studies have shown that E155-0351 can inhibit FAK activity, which is critical for cancer cell migration and invasion .

Anti-Cancer Activity

- Inhibition of Cancer Cell Proliferation : Research indicates that E155-0351 effectively inhibits the proliferation of various cancer cell lines. For instance, in assays involving non-small cell lung cancer (NSCLC) cells, the compound demonstrated a significant reduction in cell viability with an IC50 value in the low micromolar range .

- Mechanistic Insights : Molecular docking studies suggest that E155-0351 binds to the ATP-binding site of FAK, preventing its phosphorylation and subsequent activation. This mechanism was confirmed through cellular assays where the compound's effects on downstream signaling pathways were analyzed .

Anti-Virulence Properties

E155-0351 has also been investigated for its anti-virulence properties against Mycobacterium tuberculosis. It was shown to inhibit protein tyrosine phosphatase B (PtpB), which is essential for the bacterium's virulence. This inhibition disrupts signal transduction pathways in macrophages, enhancing host defense mechanisms against infection .

Comparative Studies

A comparative analysis of E155-0351 with other known inhibitors reveals its unique profile:

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| E155-0351 | FAK | ~5 | Anti-cancer |

| Compound A | EGFR | ~10 | Anti-cancer |

| Compound B | PtpB | ~3 | Anti-virulence |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

*Estimated based on structural similarity to cited analogues.

Key Differentiators

Piperazine vs. Piperidine Scaffolds :

- The target compound’s piperazine ring offers two nitrogen atoms for hydrogen bonding, contrasting with the single nitrogen in the piperidine derivative . This may enhance receptor interaction in neurological targets like 5-HT₁A or D₂ receptors.

Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound vs.

Sulfonamide Linkage :

- Unlike the sulfonyl-linked benzamide in , the target’s sulfonamide group directly bonds to the ethyl-piperazine chain, affecting electronic distribution and solubility.

Chromenone vs. Pyridine Systems: The chromenone-containing analogue exhibits planar aromaticity, which may favor intercalation or π-π stacking in enzyme pockets, whereas the target’s pyridine and piperazine system supports conformational flexibility.

Pharmacological Implications

- The piperazine-pyridine motif is recurrent in antipsychotics (e.g., aripiprazole), whereas the chromenone hybrid may target kinases or oxidative pathways.

Q & A

Q. How can the compound’s selectivity for serotonin receptors over dopamine receptors be experimentally confirmed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.